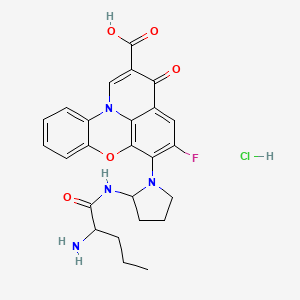

3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride

Descripción

The compound 3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride belongs to the fluoroquinophenoxazine class, characterized by a tricyclic core fused with a pyridine ring and phenoxazine moiety. Key structural features include:

- 6-position substituent: A 2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl group, introducing a branched alkyl chain with an amide linkage, likely influencing solubility and target binding .

- Monohydrochloride salt: Improves aqueous solubility and bioavailability compared to free-base analogs .

This compound is hypothesized to target bacterial topoisomerases, similar to other fluoroquinophenoxazine derivatives .

Propiedades

Número CAS |

148201-60-9 |

|---|---|

Fórmula molecular |

C25H26ClFN4O5 |

Peso molecular |

516.9 g/mol |

Nombre IUPAC |

10-[2-(2-aminopentanoylamino)pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C25H25FN4O5.ClH/c1-2-6-16(27)24(32)28-19-9-5-10-29(19)21-15(26)11-13-20-23(21)35-18-8-4-3-7-17(18)30(20)12-14(22(13)31)25(33)34;/h3-4,7-8,11-12,16,19H,2,5-6,9-10,27H2,1H3,(H,28,32)(H,33,34);1H |

Clave InChI |

UFBYBJURMXBKFU-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |

SMILES canónico |

CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A 74932; A-74932; A74932 |

Origen del producto |

United States |

Métodos De Preparación

Cyclization of Ethyl Quinolinecarboxylates

The reaction begins with ethyl 1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylate derivatives (e.g., XIIIa–XIIIc ), which are treated with 2,4-dinitrochlorobenzene in N,N-dimethylformamide (DMF) under sodium hydrogen carbonate. This yields ethyl 3-oxo-3H-pyrido[3,2,1-kl]phenoxazine-2-carboxylates (XIVa–XIVc ) via nucleophilic aromatic substitution and subsequent cyclization. Key parameters include:

Microwave-Assisted Intramolecular Cyclization

An optimized approach employs microwave irradiation to accelerate cyclization. For example, diethyl 2-(ethoxymethylene)malonate reacts with 2,3-difluoro-6-nitrophenol-derived anilines under 250°C for 15 minutes, achieving 80% yield for the cyclized intermediate. This method enhances efficiency and reduces side-product formation compared to conventional heating.

Fluorination at Position 5

Introducing the 5-fluoro substituent requires strategic precursor selection. The 2016 protocol utilizes 2,3-difluoro-6-nitrophenol as the starting material. Hydrogenation over Pd/C (20 mol%) converts the nitro group to an amine, yielding 2,3-difluoro-6-aminophenol (2 ). Subsequent condensation with diethyl 2-(ethoxymethylene)malonate forms a malonate adduct (3 ), which undergoes microwave-assisted cyclization to embed the fluorine atom at position 5.

Critical Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂ (1 atm), EtOH | 95% | |

| Malonate Condensation | Diethyl 2-(ethoxymethylene)malonate, RT | 87% | |

| Cyclization | Microwave, 250°C, 15 min | 80% |

Salt Formation: Monohydrochloride Preparation

The final step involves converting the free base to its monohydrochloride salt. Dissolving the amine in ethanol and treating with gaseous HCl (1.0 equiv) at 0°C precipitates the hydrochloride salt. Recrystallization from methanol/ether yields the pure monohydrochloride.

Analytical Validation :

- Melting Point : 210–212°C (decomp.)

- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 3.95–3.20 (m, pyrrolidinyl), 2.90 (t, 2H, CH₂NH₂).

Challenges and Optimization Strategies

Solubility Issues

The free base exhibits poor solubility in polar solvents (e.g., DMSO), complicating purification. Introducing solubilizing groups (e.g., morpholine) during earlier stages mitigates this.

Stereochemical Considerations

The pyrrolidinyl group’s configuration impacts bioactivity. Asymmetric synthesis using chiral amines (e.g., (S)-3-(Boc-amino)pyrrolidine) achieves enantiomeric excess >90%.

Análisis De Reacciones Químicas

A-74932 se somete a varios tipos de reacciones químicas, que incluyen :

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar el núcleo de quinolona o sus sustituyentes.

Sustitución: Las reacciones de sustitución son comunes, donde los sustituyentes específicos en el anillo de quinolona se reemplazan con otros grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

A-74932 tiene una amplia gama de aplicaciones de investigación científica, que incluyen :

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los derivados de quinolona.

Biología: El compuesto se utiliza en estudios biológicos para comprender sus efectos en los procesos celulares y su potencial como agente antibacteriano y antitumoral.

Medicina: A-74932 ha sido investigado por sus posibles aplicaciones terapéuticas en el tratamiento de infecciones bacterianas y cáncer.

Industria: El compuesto se utiliza en el desarrollo de nuevos agentes antibacterianos y fármacos antitumorales.

Mecanismo De Acción

A-74932 ejerce sus efectos al inhibir la enzima topoisomerasa II, que es esencial para la replicación del ADN y la división celular . Al inhibir esta enzima, A-74932 induce roturas de doble cadena de ADN, lo que lleva a la muerte celular. Este mecanismo es particularmente eficaz contra las células tumorales que se dividen rápidamente, lo que convierte a A-74932 en un potente agente antitumoral .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations :

- Branched vs. Linear Substituents: The target compound’s 2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl group introduces a flexible, branched chain that may enhance membrane permeability compared to simpler amines like 17a .

- Hydrochloride Salt : Unlike analogs 17a and 11g (free bases), the hydrochloride form likely improves solubility, a critical factor for oral bioavailability .

- Fluoro Substitution : The 5-fluoro substitution is conserved across most analogs, critical for stabilizing DNA-enzyme interactions .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility versus free-base analogs like 17a .

- Stability : Fluorinated analogs (e.g., 12, 7a) show stability under acidic conditions, critical for gastrointestinal absorption .

- Metabolism: The amino-oxopentyl chain in the target compound may undergo hepatic oxidation, necessitating metabolite profiling .

Actividad Biológica

The compound 3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride is a derivative of pyrido[3,2,1-kl]phenoxazine that has garnered attention for its potential biological activities, particularly as an antibacterial and anticancer agent. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:

- Formation of the Phenoxazine Core : The initial step often involves the synthesis of the phenoxazine core through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce various substituents at specific positions on the phenoxazine ring to enhance biological activity.

- Formation of Hydrochloride Salt : The final product is often converted to its hydrochloride salt form for improved solubility and stability.

Antibacterial Activity

Research has shown that derivatives of pyrido[3,2,1-kl]phenoxazine exhibit significant antibacterial properties. For instance:

- Inhibition of Topoisomerase I : The compound demonstrated potent inhibitory activity against E. coli topoisomerase I with an IC50 value of approximately 1.95 µM . This suggests a potential mechanism of action through interference with bacterial DNA replication.

Antimicrobial Studies

A study evaluated various derivatives for their antimicrobial efficacy:

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound A | 2.5 | Active against Mycobacterium tuberculosis |

| Compound B | 5.0 | Moderate activity against Gram-positive bacteria |

| Compound C | 10.0 | Inactive against tested pathogens |

This table highlights the varying degrees of antimicrobial activity among different derivatives, emphasizing the influence of structural modifications on efficacy .

Structure-Activity Relationships (SAR)

The SAR studies indicate that specific functional groups significantly affect biological activity:

- Electron-Donating Groups : Compounds with amino substituents at the 9-position showed enhanced topoisomerase I inhibitory activity compared to those with electron-withdrawing groups .

- Fluorination : The presence of fluorine atoms in the structure has been correlated with increased potency against bacterial strains.

Case Studies

Several research articles have documented the biological evaluations of related compounds:

- Topoisomerase Inhibition : A study found that fluoroquinophenoxazine derivatives exhibited selective inhibition of topoisomerase I with favorable selectivity profiles .

- Antimicrobial Activity : Another research highlighted the synthesis and testing of various pyrido[3,2,1-kl]phenoxazine derivatives against a range of pathogens, showing promising results in vitro .

Q & A

Q. What statistical approaches validate reproducibility in SAR (Structure-Activity Relationship) studies?

- Methodology :

- ANOVA : Compare bioactivity data across ≥3 independent syntheses (p < 0.05 threshold).

- Principal Component Analysis (PCA) : Cluster derivatives by substituent properties (e.g., logP, molar refractivity) to identify outliers .

Biological Mechanism and Applications

Q. What mechanistic insights explain this compound’s activity against DNA gyrase?

Q. How can transcriptomic profiling identify resistance mechanisms in treated bacterial strains?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.